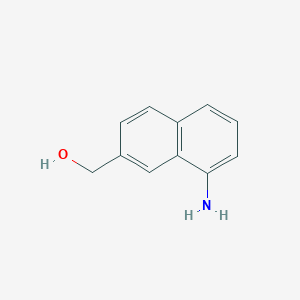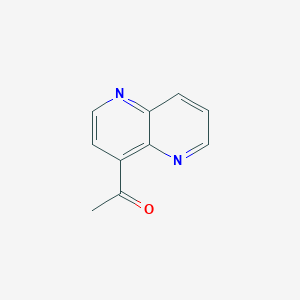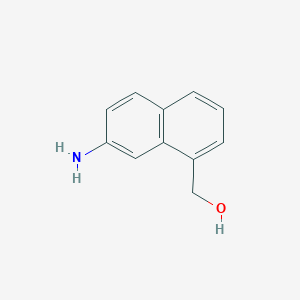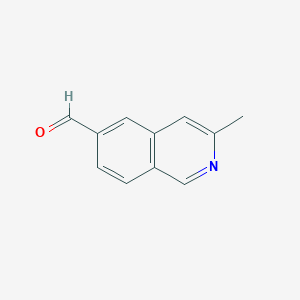
2-(Quinazolin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinazolin-4-yl)acetonitrile is a chemical compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinazolin-4-yl)acetonitrile typically involves the reaction of 2-aminobenzonitrile with various reagents to form the quinazoline ring. One common method is the cyclization of 2-aminobenzonitrile with formamide under acidic conditions to yield the quinazoline core, followed by further functionalization to introduce the acetonitrile group .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs metal-catalyzed reactions. Transition metal catalysts such as palladium, copper, and nickel are used to facilitate the formation of the quinazoline ring through C-H activation and other coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(Quinazolin-4-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, primary amines, and various substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Quinazolin-4-yl)acetonitrile has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Quinazolin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also interact with other proteins and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities and applications.
2-Phenylquinazoline: Another quinazoline derivative with potential therapeutic applications.
4-Phenoxyquinazoline: Known for its antimicrobial and antifungal properties.
Uniqueness
2-(Quinazolin-4-yl)acetonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitrile group provides additional reactivity compared to other quinazoline derivatives, making it a versatile compound for various applications .
Propiedades
Número CAS |
112270-68-5 |
|---|---|
Fórmula molecular |
C10H7N3 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
2-quinazolin-4-ylacetonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7H,5H2 |
Clave InChI |
LZSRSPZNEUFFSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC=N2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)







